REACTION_CXSMILES
|
Br[C:2]1([C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1>N1C=CC=CC=1>[C:10]1([C:8]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[O:9])[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]=1
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Name
|
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
BrC1(CCCCC1)C(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
60 mL
|
Type
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solvent
|
Smiles
|
N1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1 hour
|
Duration
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1 h
|
Type
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FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in CH2Cl2 (50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 M HCl (2×30 ml) and water (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
|
Smiles
|
C1(=CCCCC1)C(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |